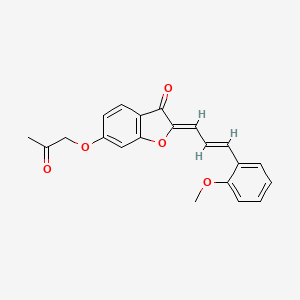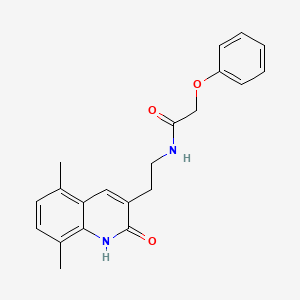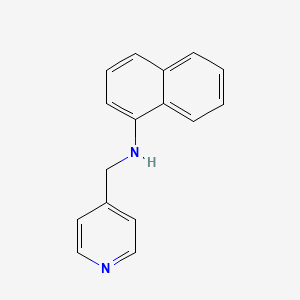
(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound features a benzofuran core with various substituents that may influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Allylidene Group: This step may involve the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the allylidene moiety.
Methoxyphenyl Substitution: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Oxopropoxy Group Addition: This can be achieved through esterification reactions involving appropriate carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allylidene and methoxyphenyl groups.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring and its substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, benzofuran derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The specific substituents on this compound may enhance its biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets such as enzymes or receptors.
Industry
Industrially, such compounds can be used in the development of new materials, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The methoxy and allylidene groups may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound, known for its biological activity.
2-Methoxybenzofuran: Similar structure with a methoxy group, used in various applications.
3-Allylidene-2-oxobenzofuran: Shares the allylidene and oxo groups, studied for its chemical properties.
Uniqueness
The unique combination of substituents in (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one may confer distinct chemical and biological properties, making it a valuable compound for further research.
Propiedades
IUPAC Name |
(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-14(22)13-25-16-10-11-17-20(12-16)26-19(21(17)23)9-5-7-15-6-3-4-8-18(15)24-2/h3-12H,13H2,1-2H3/b7-5+,19-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZMESZGDXFGGV-GIRMVSSCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[(4-methylphenyl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2376791.png)


![Methyl 2-({6-[(4-methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}sulfanyl)benzenecarboxylate](/img/structure/B2376794.png)

![2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide](/img/structure/B2376798.png)

![1-(2,6-Difluorophenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2376800.png)
![3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile](/img/structure/B2376805.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2376806.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2376808.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2376810.png)
![Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B2376811.png)
